molecular formula C7H6F3IN2O B12959983 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine

Katalognummer: B12959983
Molekulargewicht: 318.03 g/mol
InChI-Schlüssel: QCKQMIOMUGBVJE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3IN2O and a molecular weight of 318.04 g/mol This compound is characterized by the presence of an iodine atom, a trifluoromethoxy group, and a hydrazine moiety attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine typically involves the reaction of 4-iodo-3-(trifluoromethoxy)aniline with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Chemischer Reaktionen

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as in Suzuki-Miyaura coupling reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with target proteins, leading to inhibition or modulation of their activity . The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

1-(4-Iodo-3-(trifluoromethoxy)phenyl)hydrazine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.

Eigenschaften

Molekularformel

C7H6F3IN2O

Molekulargewicht

318.03 g/mol

IUPAC-Name

[4-iodo-3-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C7H6F3IN2O/c8-7(9,10)14-6-3-4(13-12)1-2-5(6)11/h1-3,13H,12H2

InChI-Schlüssel

QCKQMIOMUGBVJE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NN)OC(F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.